molecular formula C18H18N2O3 B5688420 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No. B5688420
M. Wt: 310.3 g/mol
InChI Key: KIUJUBICLPDAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as DMPI, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMPI belongs to the class of imidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to bind to GPCRs in a manner that is dependent on the specific receptor subtype and the chemical structure of the ligand. The binding of 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole to GPCRs can lead to a range of downstream effects, including changes in intracellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to exhibit a range of interesting biochemical and physiological effects, including anti-inflammatory, analgesic, and antiplatelet activities. 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole for lab experiments is its relatively simple synthesis method and high purity. However, 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole can be difficult to work with due to its low solubility in aqueous solutions, which can limit its applicability in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, including the development of new synthetic methods, the identification of novel GPCR targets, and the exploration of 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole's potential applications in the treatment of various diseases. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole and to determine its safety and efficacy in vivo.

Synthesis Methods

1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,5-dimethoxybenzoyl chloride with phenylimidazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization techniques.

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising areas of research involves the use of 1-(3,5-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole as a ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-10-14(11-16(12-15)23-2)18(21)20-9-8-19-17(20)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUJUBICLPDAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

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